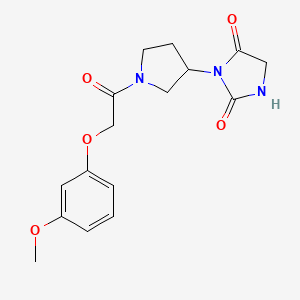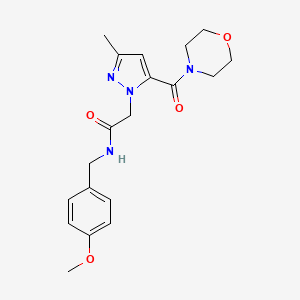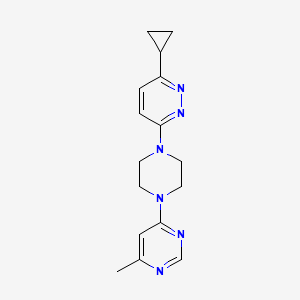
3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Pharmacological Activity
The compound 3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a derivative within a novel class of potent cognition enhancers, which includes dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones. These compounds are synthesized to contain both the 2-pyrrolidinone and 4-imidazolidinone nuclei, which are crucial for cognition-enhancing activity. They are designed to maintain the backbone of piracetam and oxiracetam with a restricted acetamide side chain. Their pharmacological efficacy was demonstrated by their ability to reverse scopolamine-induced amnesia in animal models, with some compounds being significantly more potent than the reference drug oxiracetam when administered orally .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyrrolidine-2,3-dione core, which is a common feature in many biologically active heterocyclic compounds. The synthesis of such derivatives has been a focus of interest due to their valuable biological activities. The structure of these compounds has been confirmed through various spectroscopic methods, including NMR and mass spectrometry . Additionally, the synthesis of a related compound, racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, has been reported, with its structure confirmed by X-ray diffraction studies. The comparison between experimental and DFT calculations has provided insights into the favored tautomer isomer structure and the stability of the compound .
Chemical Reactions Analysis
The synthesis of imidazopyridines, which are structurally related to the compound , involves various chemical reactions, including oxidative coupling and cascade reactions. For instance, imidazo[1,2-a]pyridines can be prepared from aminopyridines and β-keto esters using specific oxidants and catalysts . Moreover, the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine with carbon monoxide in the presence of palladium catalysts can lead to the formation of hybrid structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione exhibits high thermal stability in an open atmosphere, as demonstrated by thermal analysis. Spectral studies, including electronic spectrum analysis and NMR, have been used to compare theoretical predictions with experimental data, providing a comprehensive understanding of the compound's properties .
Propiedades
IUPAC Name |
3-[1-[2-(3-methoxyphenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-3-2-4-13(7-12)24-10-15(21)18-6-5-11(9-18)19-14(20)8-17-16(19)22/h2-4,7,11H,5-6,8-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKFUQJSJQESHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)

![[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3003873.png)

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)



![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)


![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)